4-(4-bromo-2-chlorophenyl)piperidine hydrochloride
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Overview
Description
4-(4-bromo-2-chlorophenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of bromine and chlorine atoms on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorobenzene and piperidine.
Halogenation: The bromination and chlorination of the benzene ring are carried out using bromine and chlorine reagents under controlled conditions.
Coupling Reaction: The halogenated benzene is then coupled with piperidine using a suitable catalyst, such as palladium, in the presence of a base like potassium carbonate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-2-chlorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylpiperidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(4-bromo-2-chlorophenyl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The presence of bromine and chlorine atoms on the phenyl ring allows it to interact with specific enzymes and receptors, potentially modulating their activity. The piperidine moiety can also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)piperidine hydrochloride
- 4-(4-bromophenyl)piperidine
- 4-(4-fluorophenyl)piperidine
Comparison
Compared to its analogs, 4-(4-bromo-2-chlorophenyl)piperidine hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can enhance its reactivity and selectivity in chemical reactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-bromo-2-chlorophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN.ClH/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVVUMQEBQNTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)Br)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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